

Software for analyzing Sanger sequencing data with ddCTP-specific artifacts

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Zalcitabine Triphosphate
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Base calling—the identification of the nucleotide base corresponding to each peak in the sequence. Sequence editing and assembly—the trimming of low-quality sequence, screening for and removal of vector or other contaminant sequences, and the assembly of single-read sequences into a larger, contiguous sequence (a contig). The most common file format for Sanger sequencing data is the .ab1 file, which is a binary file format that contains the raw data, the processed chromatogram, and the base calls with corresponding quality scores.

The quality of a base call is expressed as a Phred quality score, which is logarithmically related to the base-calling error probability. A Phred quality score of 20, for example, indicates a 1 in 100 chance that the base is called incorrectly. As a general guideline, a Phred score of 20 or greater is considered acceptable.

There are many software programs available for Sanger sequencing data analysis, ranging from free, web-based tools to comprehensive, commercially available software packages. The choice of software will depend on the specific needs of the user, but some of the most popular programs include:

Applied Biosystems Sequence Scanner Software—a free data analysis software that enables you to view, edit, print, and export Sanger sequencing data. The software includes features such as the ability to view traces, quality scores, and to perform basic editing functions.

FinchTV—a free, widely used chromatogram viewer from Geospiza that can display and print chromatograms. SnapGene Viewer—a free tool that allows you to view and annotate DNA

sequences and their corresponding chromatograms. There are also many comprehensive, commercially available software packages that offer more advanced features, such as the ability to perform alignments, contig assembly, and mutation detection. Some of the most popular commercial packages include:

Geneious—a comprehensive suite of molecular biology and next-generation sequencing analysis tools. Sequencher—a leading software for Sanger sequencing data analysis that is used by researchers around the world. Vector NTI—a suite of bioinformatics software that includes tools for sequence analysis, contig assembly, and primer design. The choice of software will depend on the specific needs of the user. For example, a user who only needs to view and print chromatograms may be satisfied with a free tool such as FinchTV. However, a user who needs to perform more advanced analyses, such as contig assembly or mutation detection, will need to purchase a commercial software package.

Common problems in Sanger sequencing data analysis include:

Low-quality data—This can be caused by a number of factors, including poor-quality template DNA, incorrect primer design, or problems with the sequencing reaction itself. Noisy data—This can be caused by a variety of factors, including electrical noise, dye blobs, or unincorporated dyes. Mixed sequence—This can be caused by contamination of the template DNA with other DNA, or by the presence of multiple priming sites. Short reads—This can be caused by a number of factors, including premature termination of the sequencing reaction, or problems with the capillary electrophoresis. Troubleshooting tips for Sanger sequencing data analysis:

The length of the sequence read—A good quality sequence read should be at least 500 bases long. The Phred quality score—The Phred quality score is a measure of the quality of the base calls. A Phred quality score of 20 or greater is considered acceptable. The chromatogram—The chromatogram should be clean and free of noise. The peaks should be well-resolved and have a consistent height. If the quality of your Sanger sequencing data is poor, there are a number of things that you can do to try to improve it, including:

Re-purifying the template DNA—The template DNA should be of high purity and concentration. Re-designing the primers—The primers should be designed to be specific for the target sequence and to have a melting temperature (T_m) that is appropriate for the sequencing reaction. Re-running the sequencing reaction—The sequencing reaction should be set up according to the manufacturer's instructions. Re-running the capillary electrophoresis—The

capillary electrophoresis should be performed according to the manufacturer's instructions. [\[Link\]](#) The quality of the raw data is the most important factor for obtaining a good sequence. If the electropherogram (the trace file) is of a poor quality, it will be difficult or impossible to get a good base-calling. The overall quality of a sequence depends on many factors, including the quality of the DNA template, the primer design and the sequencing chemistry. A good DNA sequencing trace should have sharp, well-defined peaks with no background noise. The signal intensity should be strong, typically between 200 and 4000 relative fluorescence units (rfu). The average Phred score for the sequence should be above 20. The read length of a sequence is the number of bases that can be reliably called. For Sanger sequencing, the read length is typically between 500 and 1000 bases. [\[Link\]](#) Sanger sequencing, also known as the chain-termination method, is a method of DNA sequencing that was first developed by Frederick Sanger and his colleagues in 1977. It is a powerful and reliable method that is still widely used today for a variety of applications, including:

DNA sequencing of plasmids, PCR products, and other small DNA fragments
Mutation detection
Genotyping
Forensic analysis
Sanger sequencing is a relatively simple and straightforward method to perform. It involves the use of a DNA polymerase to synthesize a new strand of DNA that is complementary to the template DNA. The reaction also includes a small amount of a modified nucleotide, called a dideoxynucleotide, which terminates the DNA synthesis reaction. The resulting DNA fragments are then separated by size using capillary electrophoresis. The sequence of the DNA is then determined by reading the order of the dideoxynucleotides in the DNA fragments.

For Researchers, Scientists, and Drug Development Professionals

In the realm of molecular biology and genetics, Sanger sequencing remains a cornerstone for its accuracy and reliability in determining the precise order of nucleotides within a DNA molecule. However, like any powerful technique, it is not without its idiosyncrasies. One of the more persistent challenges arises from artifacts introduced by dideoxy-cytidine triphosphate (ddCTP), which can lead to ambiguous and difficult-to-interpret sequencing data. This guide provides a deep dive into the nature of these artifacts and offers a comparative analysis of software solutions designed to mitigate their impact, ensuring the integrity of your research and development efforts.

The Challenge of ddCTP Artifacts in Sanger Sequencing

Sanger sequencing, at its core, relies on the chain-termination method. This process involves the incorporation of dideoxynucleotides (ddNTPs), including ddCTP, which lack the 3'-hydroxyl group necessary for phosphodiester bond formation, thereby terminating DNA synthesis. While essential for the sequencing reaction, the physicochemical properties of ddCTP and its fluorescent dye label can introduce specific artifacts into the sequencing chromatogram.

The most common ddCTP-related artifact is the "C-stretch" phenomenon. This manifests as a compression of peaks following a string of cytosine bases, often accompanied by a drop in signal intensity and a subsequent expansion of peaks. This distortion can obscure the true sequence, leading to base-calling errors and misinterpretation of results. Another issue can be the anomalous mobility of DNA fragments terminated with ddCTP, further complicating the accurate reading of the sequence.

To address these challenges, a variety of software tools have been developed, each with its own algorithms for base calling, quality assessment, and artifact correction. The choice of software can significantly impact the accuracy and efficiency of your data analysis workflow.

Comparative Analysis of Sanger Sequencing Software

The selection of an appropriate software package is critical for navigating the complexities of Sanger sequencing data, particularly when dealing with ddCTP-related artifacts. Here, we compare some of the leading software solutions, highlighting their features relevant to artifact identification and correction.

Software	Key Features for Artifact Handling	Base Calling Algorithm	Quality Scoring	Platform	Licensing
Geneious	- Manual and automated trace editing- Contig assembly and alignment tools- Plugin architecture for custom workflows	Proprietary algorithm with user-adjustable parameters	Phred-like quality scores	Windows, macOS, Linux	Commercial
Sequencher	- Robust contig assembly and editing- Variance analysis and heterozygote detection- Extensive reporting capabilities	Proprietary base-calling algorithm	Phred quality scores	Windows, macOS	Commercial
SnapGene	- Intuitive chromatogram viewer- Seamless integration with molecular cloning workflows- Alignment to	Proprietary algorithm	Phred-like quality scores	Windows, macOS, Linux	Commercial (Free Viewer available)

	a reference sequence				
FinchTV	- Free and simple chromatogram viewer- Basic trace editing and quality value display	Relies on base calls within the .ab1 file	Displays existing Phred scores	Windows, macOS	Free

In-Depth Look at Software Capabilities

Geneious: A comprehensive suite of molecular biology tools, Geneious offers powerful features for Sanger sequencing analysis. Its strength lies in its flexibility, allowing users to manually edit base calls and trim low-quality regions, which is crucial when dealing with ambiguous C-stretches. The ability to align multiple traces and assemble contigs aids in resolving difficult sequences by comparing forward and reverse reads.

Sequencher: Widely regarded as a gold standard for Sanger sequence analysis, Sequencher excels in clinical and regulated environments. Its robust algorithms for contig assembly and mutation detection are particularly useful for identifying and validating sequence variants, even in the presence of artifacts. The software's detailed reporting features are invaluable for maintaining a clear audit trail of any manual edits performed.

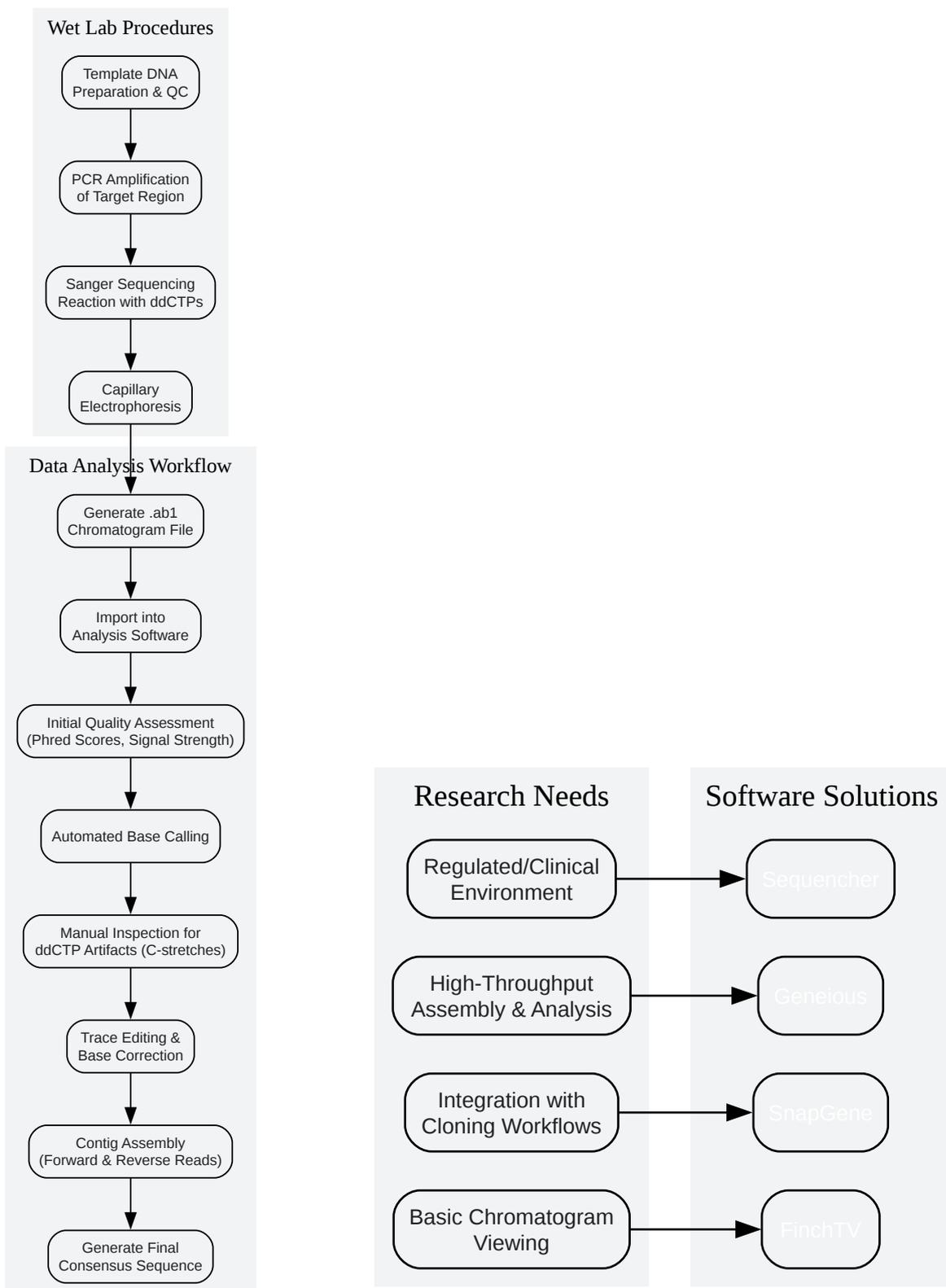
SnapGene: While primarily known for its intuitive molecular cloning features, SnapGene also provides excellent tools for analyzing Sanger sequencing data. Its chromatogram viewer is user-friendly and allows for quick assessment of data quality. The ability to align a sequencing read directly to a reference sequence is a key feature for rapidly identifying discrepancies that may be due to artifacts or true mutations.

FinchTV: As a free and lightweight chromatogram viewer, FinchTV is an excellent tool for basic data visualization. It allows researchers to quickly inspect their sequencing traces and quality scores. However, it lacks the advanced editing and assembly features of its commercial

counterparts, making it more of a preliminary analysis tool rather than a comprehensive solution for resolving complex artifacts.

Experimental Workflow for Artifact Analysis

To effectively evaluate and compare the performance of these software packages, a standardized experimental workflow is essential.



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Caption: Decision-making framework for selecting the appropriate Sanger sequencing analysis software.

Conclusion

While ddCTP-specific artifacts can present a challenge in Sanger sequencing, the sophisticated software tools available today provide robust solutions for mitigating their impact. For basic visualization, FinchTV offers a simple and free option. For researchers engaged in molecular cloning, SnapGene provides a seamless workflow. For more complex projects requiring extensive assembly and analysis, Geneious offers a powerful and flexible platform. In regulated or clinical settings where data integrity and traceability are paramount, Sequencher remains the industry standard. By understanding the nature of these artifacts and the capabilities of different software packages, researchers can ensure the accuracy and reliability of their Sanger sequencing data, ultimately leading to more robust scientific conclusions.

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- To cite this document: BenchChem. [Software for analyzing Sanger sequencing data with ddCTP-specific artifacts]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1153156#software-for-analyzing-sanger-sequencing-data-with-ddctp-specific-artifacts>]

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